molecular formula C₁₈H₂₂O₄ B1146436 Enterodiol CAS No. 77756-22-0

Enterodiol

Cat. No. B1146436
CAS RN: 77756-22-0
M. Wt: 302.36
InChI Key:
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Description

Enterodiol is an organic compound with the formula [HOC 6 H 4 CH 2 CH (CH 2 OH)] 2 . It is formed by the action of intestinal bacteria on lignan precursors . As such it is sometimes classified as an enterolignan or mammalian lignan . Elevated levels of enterodiol in urine are attributed to the consumption of tea and other lignan-rich foods .


Synthesis Analysis

Enterodiol is produced by the metabolism of plant lignans by intestinal flora . A bacterial consortium, designated as END-49, was found to metabolize defatted flaxseeds to produce enterodiol . Interestingly, Group I strains produced secoisolariciresinol, an important intermediate of enterodiol production .


Molecular Structure Analysis

Enterodiol has a molecular formula of C18H22O4 . Its molecular weight is 302.365 Da . The chemical structure of enterodiol includes two aromatic rings each attached to a hydroxyl group .


Chemical Reactions Analysis

The biotransformation of substrates in defatted flaxseeds into enterodiol is a joint work by different members of the END-49 bacterial consortium . None of the individual Group I-V strains produced enterodiol, demonstrating that the biotransformation of substrates in defatted flaxseeds into enterodiol is a joint work by different members of the END-49 bacterial consortium .


Physical And Chemical Properties Analysis

Enterodiol has a molecular weight of 302.36488 g/mol . It is stored at a temperature between 2 - 8 °C . It is air and moisture sensitive .

Scientific Research Applications

Interplay with Gut Microbiota

The human gut microbiota can convert dietary lignans into biologically active compounds, especially enterolignans such as enterolactone and enterodiol . These compounds play anti-inflammatory and anti-oxidant roles, act as estrogen receptor activators, and modulate gene expression and/or enzyme activity .

Role in Cardiometabolic Health

Enterolactone and enterodiol affect the relationship of diet quality with blood lipids, glycemic control, adiposity, and blood pressure . This suggests that these compounds could play a significant role in cardiometabolic health.

Biotransformation from Defatted Flaxseeds

Enterodiol can be biotransformed from defatted flaxseeds by human intestinal bacteria. This process is an important part of how dietary lignans are metabolized and utilized in the body.

4. Effects on Hormone Production and Receptor Expression Enterodiol has been found to have effects on hormone production and receptor expression. This could have implications for a variety of physiological processes and conditions.

Use as a Dietary Biomarker

Due to its presence in certain foods and its metabolization by gut bacteria, enterodiol can be used as a dietary biomarker. This can help researchers understand individuals’ dietary habits and how they relate to health outcomes.

Therapeutic Properties

Enterodiol has been found to have various therapeutic properties. While more research is needed to fully understand these effects, this suggests that enterodiol could potentially be used in the treatment of certain conditions.

Role in Breast Cancer Research

Enterodiol has been used in breast cancer research. Its effects on estrogen receptors could make it a valuable tool in understanding and potentially treating this disease.

Mechanism of Action

Target of Action

Enterodiol, also known as (-)-Enterodiol, is a type of lignan, a class of compounds with a polyphenolic structure . It is classified as an enterolignan or mammalian lignan . Enterodiol’s primary targets are estrogen receptors . These receptors play a crucial role in various biological functions, including the regulation of the reproductive system and secondary sexual characteristics.

Mode of Action

Enterodiol interacts with its targets, the estrogen receptors, by binding to them . This binding can lead to both estrogenic and anti-estrogenic activities, depending on several factors, including the concentration of enterodiol, the concentrations of endogenous estrogens, and individual characteristics, such as gender and menopausal status .

Biochemical Pathways

Enterodiol is formed by the action of intestinal bacteria on lignan precursors . The most prevalent lignan, secoisolariciresinol diglucoside (SDG), is consumed with linseed and converted into mammalian lignans, enterodiol and enterolactone, by the gut microbiota . This conversion process involves the hydrolysis of SDG to secoisolariciresinol, followed by further metabolism to form enterodiol .

Pharmacokinetics

Enterodiol is efficiently absorbed in the body . After oral intake of SDG, enterodiol appears in the serum, peaking after 5-7 hours . The plasma elimination half-life of enterodiol is approximately 4.8 hours . The biologically active metabolites, enterodiol and enterolactone, are attained after 12-24 hours and 24-36 hours, respectively, with half-lives of 9.4 hours and 13.2 hours .

Result of Action

The molecular and cellular effects of enterodiol’s action are diverse, reflecting its interaction with estrogen receptors and its antioxidant properties . Enterodiol has been associated with anti-inflammatory and anti-oxidant roles, modulation of gene expression, and potential benefits related to cardiovascular diseases, cancer, osteoporosis, and menopausal symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of enterodiol. For example, dietary factors can affect the bioavailability of enterodiol . The intake of lignan-rich foods, such as flaxseeds, can increase the levels of enterodiol in the body . Furthermore, the gut microbiota, which plays a crucial role in the conversion of lignan precursors to enterodiol, can be influenced by various environmental factors, including diet and lifestyle .

Safety and Hazards

Enterodiol may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air .

Future Directions

A better understanding of the interplay existing between lignans (mainly when considering the gut metabolites enterolignans) and gut microbiota will provide more insight into their health effects, thus opening new possibilities to develop microbiota-based therapies for treating neuronal disorders .

properties

IUPAC Name

(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWONJCNDULPHLV-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047876
Record name (-)-Enterodiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enterodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005056
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

80226-00-2
Record name Enterodiol
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Record name Enterodiol
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Record name (-)-Enterodiol
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Record name Enterodiol
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Record name ENTERODIOL
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Record name Enterodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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